2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
2-Amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (molecular formula: C₁₀H₁₂N₂O₃) is a benzodioxin-based acetamide derivative. Its structure comprises a 1,4-benzodioxin core (a bicyclic ether system) linked to an acetamide group with a terminal amino moiety. The compound has been synthesized via reactions involving 2,3-dihydro-1,4-benzodioxin-6-amine and bromoacetyl bromide under controlled pH conditions, followed by further functionalization .
Properties
IUPAC Name |
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-6-10(13)12-7-1-2-8-9(5-7)15-4-3-14-8/h1-2,5H,3-4,6,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALNAFYHRTUHOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves the reaction of 1,4-benzodioxane-6-amine with acetic anhydride under controlled conditions. The reaction is carried out in an aqueous alkaline medium to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxane oxides, while substitution reactions can produce various N-substituted derivatives .
Scientific Research Applications
Anticancer Research
Recent studies have explored the anticancer properties of compounds related to benzodioxins. The structural framework of 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide suggests potential activity against various cancer cell lines. For example:
- Mechanism : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Neuropharmacology
The compound's ability to interact with neurotransmitter systems makes it a candidate for research into neurodegenerative diseases:
- Potential Effects : It may exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
Case Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of benzodioxins demonstrated promising antitumor activity against breast cancer cell lines. The study highlighted how modifications to the benzodioxin structure could enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells.
Case Study 2: Neuroprotective Properties
Research conducted at a leading pharmacology institute indicated that compounds similar to this compound showed significant neuroprotective effects in models of Alzheimer's disease. The study found that these compounds could inhibit amyloid-beta aggregation and promote neuronal survival.
Comparative Applications Table
| Application Area | Description | Relevant Findings |
|---|---|---|
| Anticancer Research | Potential to induce apoptosis in cancer cells | Effective against multiple cancer lines |
| Neuropharmacology | Possible neuroprotective effects | Inhibits oxidative stress in neuronal cells |
| Drug Development | Structural basis for creating new therapeutic agents | Modifications enhance efficacy |
Mechanism of Action
The mechanism of action of 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
a) N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-Bromoacetamide
b) 2-[2,3-Dihydro-1,4-Benzodioxin-6-yl(Phenylsulfonyl)Amino]-N-(Substituted-Phenyl)Acetamides
- Structure : Incorporates a phenylsulfonyl group and substituted phenyl rings.
- Activity : Exhibits weak to moderate α-glucosidase inhibition (IC₅₀: 81–86 μM) for anti-diabetic applications, though less potent than acarbose (IC₅₀: 37 μM) .
- Key Example : Compound 7k (IC₅₀: 81.12 ± 0.13 μM) shows improved activity due to electron-withdrawing substituents on the phenyl ring .
c) N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-Methylbenzenesulfonamide
- Structure : Features a toluenesulfonamide group.
- Activity : Demonstrates antibacterial properties, though less potent than oxadiazole-containing derivatives .
Bioactivity Comparisons
Key Findings:
- Antibacterial Potency : Oxadiazole-sulfanyl derivatives (e.g., 8a-k ) outperform sulfonamides, likely due to enhanced membrane permeability from the sulfanyl group .
- Anti-Inflammatory Activity : 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid matches Ibuprofen’s efficacy, highlighting the carboxylic acid group’s role in COX inhibition .
Structural-Activity Relationships (SAR)
- Amino Group: The terminal -NH₂ in the target compound may enhance solubility or hydrogen bonding but requires optimization for target-specific interactions.
- Sulfonyl/Sulfanyl Groups : Improve antibacterial potency by increasing electrophilicity and enzyme binding .
- Substituted Phenyl Rings: Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance α-glucosidase inhibition, while electron-donating groups (e.g., -CH₃) reduce activity .
Biological Activity
2-Amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on a review of recent literature.
Synthesis
The synthesis of this compound involves several chemical reactions. The precursor, 2,3-dihydrobenzo[1,4]-dioxin-6-amine, is reacted with various reagents to form the target compound. These synthetic pathways are crucial for producing derivatives that can be screened for biological activity.
Key Steps in Synthesis:
- Preparation of 2,3-Dihydrobenzo[1,4]-dioxin-6-amine : This is synthesized using 4-methylbenzenesulfonyl chloride in an alkaline medium.
- Formation of Acetamide Derivatives : The amine is then reacted with 2-bromo-N-(un/substituted-phenyl)acetamides to obtain the desired acetamide derivatives .
Enzyme Inhibition
Recent studies have focused on the enzyme inhibitory potential of compounds derived from this compound. Notably, these compounds have been screened against key enzymes involved in metabolic disorders:
- Alpha-glucosidase : Inhibition of this enzyme can be beneficial for managing Type 2 Diabetes Mellitus (T2DM).
- Acetylcholinesterase : Inhibition is relevant for Alzheimer's disease (AD) therapy as it increases acetylcholine levels in the brain .
Antioxidant Properties
The compound exhibits significant antioxidant activity, which is essential for mitigating oxidative stress-related diseases. This property is attributed to its structural characteristics that allow it to scavenge free radicals effectively.
Antimicrobial Activity
Preliminary studies indicate that derivatives of this compound possess antimicrobial properties against a range of pathogens. This activity suggests potential applications in developing new antimicrobial agents.
Case Study 1: Enzyme Inhibition Profile
In a study assessing the enzyme inhibition profile of synthesized compounds from the benzodioxin framework:
- Inhibitory Concentration (IC50) values were determined for both alpha-glucosidase and acetylcholinesterase.
| Compound | IC50 (α-glucosidase) | IC50 (Acetylcholinesterase) |
|---|---|---|
| Compound A | 12 µM | 8 µM |
| Compound B | 15 µM | 10 µM |
These results indicate that modifications to the benzodioxin structure can enhance inhibitory potency against these enzymes .
Case Study 2: Antioxidant Activity Assessment
A comparative study evaluated the antioxidant capacity of several derivatives using the DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Compound A | 78% |
| Compound B | 65% |
The results suggest that these compounds exhibit robust antioxidant properties, potentially useful in therapeutic applications .
Q & A
Basic Research Question
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization .
- High-Performance Liquid Chromatography (HPLC) : Achieve >95% purity with C18 columns and acetonitrile/water gradients .
- Melting Point Analysis : Compare experimental values (e.g., 109–111°C for intermediates) with literature data to detect impurities .
How can researchers optimize reaction yields for large-scale synthesis?
Advanced Research Question
- Solvent Choice : Polar aprotic solvents like DMF improve solubility of intermediates .
- Catalyst Loading : Optimize LiH concentration (e.g., 0.004 g per 0.2 g substrate) to balance reactivity and side reactions .
- Temperature Control : Maintain 25°C to prevent decomposition of heat-sensitive intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
